

Application Note: Quantification of Erucic Acid in Edible Oils by Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Docosenoic acid

Cat. No.: B15177530

[Get Quote](#)

Introduction

Erucic acid (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid naturally present in the oils of plants from the Brassicaceae family, such as rapeseed and mustard. While high-erucic acid rapeseed oil is utilized for industrial purposes, its consumption in significant amounts has been linked to adverse health effects, including myocardial lipidosis observed in animal studies.^{[1][2]} Consequently, regulatory bodies worldwide have established maximum permissible levels of erucic acid in edible oils and food products to ensure consumer safety.^{[3][4][5][6]} This application note provides a detailed protocol for the quantification of erucic acid in edible oils using gas chromatography with flame ionization detection (GC-FID), a widely accepted and robust analytical method.^{[7][8][9]}

Regulatory Landscape

Several authorities have set limits for erucic acid content in food products. For instance, the European Union has stipulated that the maximum level of erucic acid in most vegetable oils and fats intended for human consumption is 20 g/kg (2%).^{[4][6]} However, for specific oils like camelina oil, mustard oil, and borage oil, a higher limit of 50 g/kg (5%) is permitted.^[6] For infant and follow-on formulae, the regulations are even more stringent.^[4] Food-grade rapeseed oil, often referred to as canola oil, is specifically cultivated to contain low levels of erucic acid, typically below 2%.^{[5][10]}

Analytical Principle

The quantification of erucic acid in edible oils by GC-FID involves the conversion of the fatty acids in the oil's triglycerides into their corresponding fatty acid methyl esters (FAMEs).^[9] This derivatization process increases the volatility of the fatty acids, making them amenable to gas chromatographic analysis.^{[11][12]} The FAMEs are then separated on a capillary GC column based on their chain length, degree of unsaturation, and boiling points. The flame ionization detector provides a response proportional to the amount of each FAME, allowing for accurate quantification against a known internal standard.

Data Presentation

The following tables summarize typical erucic acid content in various edible oils and the regulatory limits.

Table 1: Typical Erucic Acid Content in Selected Edible Oils

Oil Type	Typical Erucic Acid Content (% of total fatty acids)	Reference
High-Erucic Acid Rapeseed Oil	20 - 60%	[10]
Canola (Low-Erucic Acid Rapeseed) Oil	< 2%	[5][10]
Mustard Oil	35 - 52%	[13][14]
Sunflower Oil	Typically < 1%	[1]
Corn Oil	~ 0%	[2]

Table 2: Regulatory Limits for Erucic Acid in Edible Oils (European Union)

Product	Maximum Level (g/kg of fat component)	Maximum Level (%) of total fatty acids)	Reference
Vegetable oils and fats (general)	20	2%	[4][6]
Camelina oil, mustard oil, borage oil	50	5%	[6]
Infant formulae and follow-on formulae	4	0.4%	[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of erucic acid in edible oils.

Reagents and Materials

- Hexane (analytical grade)
- Methanol (analytical grade)
- Sodium hydroxide (NaOH)
- Boron trifluoride (BF_3) in methanol (12-14% solution)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Erucic acid certified reference material
- Internal standard (e.g., Heptadecanoic acid, C17:0) certified reference material
- Edible oil sample

Equipment

- Gas chromatograph with a flame ionization detector (GC-FID)
- Capillary GC column suitable for FAME analysis (e.g., DB-WAX, Silar-5CP)[7][15]
- Analytical balance
- Vortex mixer
- Centrifuge
- Heating block or water bath
- Glass test tubes with screw caps
- Pipettes and syringes

Sample Preparation and Derivatization (FAME Synthesis)

The following protocol is based on the widely used acid-catalyzed esterification method with boron trifluoride-methanol.

- Oil Sample Weighing: Accurately weigh approximately 100 mg of the edible oil sample into a screw-cap glass test tube.
- Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 1 mL of 1 mg/mL Heptadecanoic acid in hexane).
- Saponification (Base-catalyzed hydrolysis):
 - Add 2 mL of 0.5 M methanolic NaOH solution to the tube.
 - Cap the tube tightly and vortex for 1 minute.
 - Heat the mixture in a water bath or heating block at 80°C for 10 minutes to saponify the triglycerides into fatty acid salts.
- Esterification (Acid-catalyzed methylation):

- Cool the tube to room temperature.
- Add 2 mL of 14% boron trifluoride (BF₃) in methanol.[11]
- Cap the tube tightly and vortex for 1 minute.
- Heat the mixture at 80°C for 10 minutes to convert the fatty acid salts to FAMEs.[11]
- Extraction of FAMEs:
 - Cool the tube to room temperature.
 - Add 2 mL of hexane and 2 mL of saturated NaCl solution.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 2000 rpm for 5 minutes to separate the layers.
- Collection and Drying:
 - Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
 - Add a small amount of anhydrous sodium sulfate to remove any residual water.
- Sample for GC Analysis: The resulting hexane solution is ready for injection into the GC-FID system.

GC-FID Operating Conditions

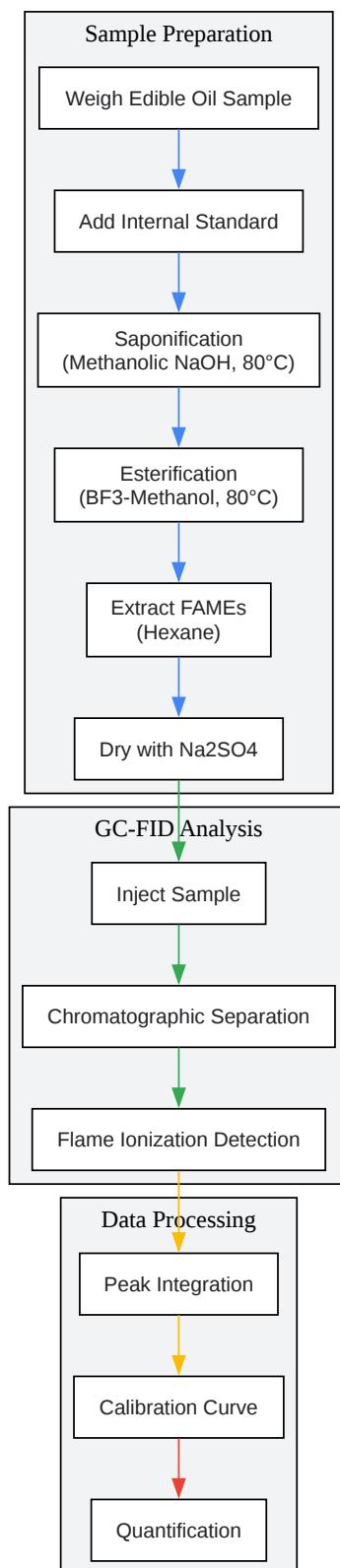
The following are typical GC-FID parameters that may require optimization based on the specific instrument and column used.

- Injector Temperature: 250°C
- Detector Temperature: 260°C
- Carrier Gas: Helium or Hydrogen
- Flow Rate: 1-2 mL/min

- Injection Volume: 1 μ L
- Split Ratio: 50:1
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute
 - Ramp: 10°C/min to 240°C
 - Final hold: 240°C for 15 minutes[15]

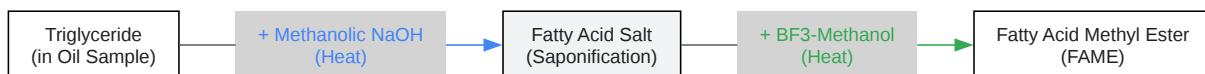
Calibration and Quantification

- Calibration Standards: Prepare a series of calibration standards containing known concentrations of erucic acid methyl ester and a constant concentration of the internal standard methyl ester.
- Calibration Curve: Inject the calibration standards into the GC-FID system and generate a calibration curve by plotting the ratio of the peak area of erucic acid methyl ester to the peak area of the internal standard against the corresponding concentration ratio.
- Sample Analysis: Inject the prepared sample FAMEs solution into the GC-FID.
- Calculation: Identify the peaks for erucic acid methyl ester and the internal standard based on their retention times. Calculate the concentration of erucic acid in the original oil sample using the calibration curve and the following formula:


$$\text{Erucic Acid (g/kg)} = (\text{Area_Erucic} / \text{Area_IS}) * (\text{Concentration_IS} / \text{Weight_Sample}) * F$$

Where:

- Area_Erucic = Peak area of erucic acid methyl ester
- Area_IS = Peak area of the internal standard methyl ester
- Concentration_IS = Concentration of the internal standard added (in mg)
- Weight_Sample = Weight of the oil sample (in g)


- F = Response factor (determined from the calibration curve)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of erucic acid in edible oils.

[Click to download full resolution via product page](#)

Caption: Derivatization pathway for the conversion of triglycerides to FAMEs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.gov.uk [food.gov.uk]
- 3. Edible oils and fats: level of erucic acid | EUR-Lex [eur-lex.europa.eu]
- 4. Erucic acid concentration of rapeseed (*Brassica napus* L.) oils on the German food retail market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erucic acid - Wikipedia [en.wikipedia.org]
- 6. EU REGULATION 915 OF 2023 [foodsafetyportal.eu]
- 7. Two methods for determining erucic acid in edible fats and oils: results from a collaborative study on a rapid, open-tubular (capillary) GLC method and comparison with an isolation TLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erucic Acid in Edible Fats and Oils [cfs.gov.hk]

- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Erucic Acid Content in Traditional and Commercial Mustard Oils of Bangladesh by Gas- Liquid Chromatography, Advances in Biochemistry, Science Publishing Group [sciencepublishinggroup.com]
- 15. customs.go.jp [customs.go.jp]
- To cite this document: BenchChem. [Application Note: Quantification of Erucic Acid in Edible Oils by Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15177530#quantification-of-erucic-acid-in-edible-oils>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com